molecular formula C9H14O6 B14746183 Methyl 2,3-O-isopropylidene-beta-D-ribofuranosiduronic acid

Methyl 2,3-O-isopropylidene-beta-D-ribofuranosiduronic acid

Cat. No.: B14746183
M. Wt: 218.20 g/mol
InChI Key: BTFKDZSYIKUCGF-BUEWLAHMSA-N
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Description

Methyl 2,3-O-isopropylidene-beta-D-ribofuranosiduronic acid is a derivative of D-ribose. It is commonly used as an intermediate in the synthesis of various bioactive compounds, including those containing arsenic. This compound is characterized by its unique structure, which includes an isopropylidene group protecting the hydroxyl groups at the 2 and 3 positions of the ribofuranosiduronic acid .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,3-O-isopropylidene-beta-D-ribofuranosiduronic acid is typically synthesized from D-ribose. The synthesis involves the protection of the hydroxyl groups at the 2 and 3 positions with an isopropylidene group. This protection is achieved using acetone and an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are conducted in large reactors. The purification steps may include distillation, crystallization, and various chromatographic techniques to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3-O-isopropylidene-beta-D-ribofuranosiduronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

Methyl 2,3-O-isopropylidene-beta-D-ribofuranosiduronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2,3-O-isopropylidene-beta-D-ribofuranosiduronic acid involves its interaction with specific molecular targets and pathways. The isopropylidene group protects the hydroxyl groups, allowing selective reactions at other positions. This protection is crucial for the synthesis of complex molecules, as it prevents unwanted side reactions. The compound’s effects are mediated through its conversion to active intermediates, which then participate in various biochemical pathways .

Comparison with Similar Compounds

Methyl 2,3-O-isopropylidene-beta-D-ribofuranosiduronic acid can be compared with other similar compounds, such as:

    Methyl 2,3-O-isopropylidene-beta-L-ribofuranoside: This compound is an isomer with a different stereochemistry at the anomeric carbon.

    Methyl 2,3-O-isopropylidene-alpha-D-ribofuranoside: This compound has an alpha configuration at the anomeric carbon.

    Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside: This compound lacks the uronic acid functionality.

The uniqueness of this compound lies in its specific structure, which includes both the isopropylidene protection and the uronic acid group. This combination makes it a valuable intermediate for synthesizing a wide range of bioactive compounds .

Properties

Molecular Formula

C9H14O6

Molecular Weight

218.20 g/mol

IUPAC Name

(3aR,6aR)-4-methoxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxylic acid

InChI

InChI=1S/C9H14O6/c1-9(2)14-4-5(7(10)11)13-8(12-3)6(4)15-9/h4-6,8H,1-3H3,(H,10,11)/t4-,5?,6+,8?/m0/s1

InChI Key

BTFKDZSYIKUCGF-BUEWLAHMSA-N

Isomeric SMILES

CC1(O[C@@H]2[C@@H](O1)C(OC2C(=O)O)OC)C

Canonical SMILES

CC1(OC2C(O1)C(OC2C(=O)O)OC)C

Origin of Product

United States

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